molecular formula C16H11Cl2N3O2 B178709 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine CAS No. 150727-72-3

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Cat. No.: B178709
CAS No.: 150727-72-3
M. Wt: 348.2 g/mol
InChI Key: SDFQMDWIFGNAGM-UHFFFAOYSA-N
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Description

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenoxy group, two chlorine atoms, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dichloropyrimidine, o-methoxyphenol, and 4-pyridylboronic acid.

    Coupling Reaction: The first step involves the coupling of 2-chloro-4,6-dichloropyrimidine with o-methoxyphenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. This reaction forms the intermediate 5-(o-Methoxyphenoxy)-4,6-dichloropyrimidine.

    Suzuki Coupling: The intermediate is then subjected to a Suzuki coupling reaction with 4-pyridylboronic acid in the presence of a palladium catalyst and a base, such as sodium carbonate. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of continuous flow reactors and automated systems ensures efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as am

Properties

IUPAC Name

4,6-dichloro-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c1-22-11-4-2-3-5-12(11)23-13-14(17)20-16(21-15(13)18)10-6-8-19-9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFQMDWIFGNAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457780
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150727-72-3
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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